molecular formula C49H55Cl6NO18 B13438775 2'-epi DTA-1

2'-epi DTA-1

Cat. No.: B13438775
M. Wt: 1158.7 g/mol
InChI Key: QTCVMFMWHTVJTQ-CRDCIIJGSA-N
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Description

2’-epi DTA-1 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of DTA-1, which is known for its role in differential thermal analysis (DTA) and other thermal analysis techniques. The compound’s structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-epi DTA-1 involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

    Preparation of the Precursor: The initial step involves the preparation of the precursor compound, which is then subjected to various chemical reactions to obtain 2’-epi DTA-1.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2’-epi DTA-1 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-epi DTA-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert 2’-epi DTA-1 into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

The reactions involving 2’-epi DTA-1 typically use common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2’-epi DTA-1 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

2’-epi DTA-1 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used in studies involving thermal analysis, reaction kinetics, and material science.

    Biology: Researchers use 2’-epi DTA-1 to study biological processes and interactions at the molecular level.

    Industry: 2’-epi DTA-1 is used in various industrial processes, including the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2’-epi DTA-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

2’-epi DTA-1 is similar to other compounds used in thermal analysis, such as:

    DTA-1: The parent compound, known for its role in differential thermal analysis.

    Differential Scanning Calorimetry (DSC) Compounds: Compounds used in DSC, a technique similar to DTA.

Uniqueness

The uniqueness of 2’-epi DTA-1 lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its unique properties make it a valuable tool for various scientific and industrial applications.

Properties

Molecular Formula

C49H55Cl6NO18

Molecular Weight

1158.7 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33-,34+,35-,37-,45+,46-,47+/m0/s1

InChI Key

QTCVMFMWHTVJTQ-CRDCIIJGSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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